molecular formula C29H43NO4S B1665837 Avasimibe CAS No. 166518-60-1

Avasimibe

Katalognummer: B1665837
CAS-Nummer: 166518-60-1
Molekulargewicht: 501.7 g/mol
InChI-Schlüssel: PTQXTEKSNBVPQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Avasimibe primarily targets the enzymes sterol O-acyltransferases (SOAT1 and SOAT2, also known as ACAT1 and ACAT2) . These enzymes play a crucial role in the metabolism and catabolism of cholesterol . ACAT1 has been found to be widely involved in tumor initiation and progression .

Mode of Action

This compound is a potent inhibitor of ACAT1 . It inhibits the conversion of excessive cholesterol to less toxic cholesteryl esters . This compound is also a potent activator of the pregnane X receptor, an indirect inducer of CYP3A4 and P-glycoprotein, and a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 .

Biochemical Pathways

This compound affects multiple biochemical pathways. It suppresses the expression of CDK2, cyclin E1, CDK4, cyclin D, CDK1, cyclin B1, Aurora A, and PLK1, while inducing the expression of p53, p21, p27, and GADD45A . This results in the induction of mitochondria-dependent apoptosis in glioblastoma cells, associated with arresting the cell cycle at G0/G1 phase and G2/M phase by regulating the p53/p21 pathway, p53/GADD45A, and Aurora A/PLK1 signaling pathways .

Pharmacokinetics

This compound is metabolized in the liver, primarily by the CYP3A4 and 2C9 enzymes . The elimination half-life of this compound is between 15 and 24 hours . The compound is predominantly excreted in feces, with less than 2% excreted in urine . This compound is better absorbed when taken with food, especially with a high-fat meal, as reflected by increases in its peak serum concentration and area under the curve (AUC) .

Result of Action

This compound has been shown to have anticancer effects. It dose-dependently inhibits the proliferation of certain cancer cells, decreases DNA synthesis, and inhibits the colony formation of tumor cells . It also dose-dependently increases the apoptotic rate of tumor cells, decreases the mitochondrial membrane potential, induces the activity of caspase-3/7, and increases the protein expression of cleaved caspase-9, cleaved PARP, and Bax .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is enhanced when taken with food, particularly a high-fat meal . .

Biochemische Analyse

Biochemical Properties

Avasimibe is a potent activator of the pregnane X receptor and, consequently, an indirect inducer of CYP3A4 and P-glycoprotein . It is also a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to suppress tumor growth and trigger G1 phase arrest in glioblastoma cells . It also dose-dependently increased the apoptotic rate of tumor cells, decreased the mitochondrial membrane potential, induced the activity of caspase-3/7, and increased the protein expression of cleaved caspase-9, cleaved PARP, and Bax in U251 and U87 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces mitochondria-dependent apoptosis in glioblastoma cells, which is associated with arresting the cell cycle at G0/G1 phase and G2/M phase by regulating the p53/p21 pathway, p53/GADD45A, and Aurora A/PLK1 signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant temporal effects. For instance, it has been found to suppress tumor growth and trigger G1 phase arrest over time . Moreover, the expression of the cell cycle-related proteins CDK2/4/6, Cyclin D1, and Cyclin A1+A2 was significantly increased, and p21 expression was decreased after this compound treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in beagle dogs, significant toxicologic findings were restricted to the higher doses (≥300 mg/kg) and included emesis, fecal consistency changes, salivation, body weight loss, microscopic and clinical pathologic evidence of hepatic toxicity, and red blood cell (RBC) morphology changes .

Analyse Chemischer Reaktionen

Avasimibe durchläuft verschiedene chemische Reaktionen, darunter:

Biologische Aktivität

Avasimibe is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), primarily developed for its antiatherosclerotic properties. Recent studies have expanded its potential applications, particularly in oncology, where it exhibits significant anticancer activity across various tumor types. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects in cancer, and implications for other diseases.

Inhibition of Cholesterol Esterification

This compound's primary mechanism involves the inhibition of ACAT, which plays a critical role in cholesterol esterification. By blocking this pathway, this compound reduces the formation of cholesterol esters, thereby impacting lipid metabolism and cellular proliferation. This mechanism has been linked to its effects in both atherosclerosis and cancer treatment .

Induction of Apoptosis in Tumor Cells

Research has demonstrated that this compound induces mitochondria-dependent apoptosis in various cancer cell lines, including glioblastoma and cholangiocarcinoma. Key findings include:

  • Cell Cycle Arrest : this compound causes cell cycle arrest at the G0/G1 and G2/M phases by modulating critical regulatory proteins such as p53, p21, and cyclins .
  • Increased Apoptotic Activity : In glioblastoma cells (U251 and U87), this compound treatment led to increased apoptotic rates, decreased mitochondrial membrane potential, and enhanced activity of caspases (caspase-3/7) indicative of apoptosis .

Modulation of Signaling Pathways

This compound has been shown to influence several signaling pathways associated with tumor growth and survival:

  • FoxM1/AKR1C1 Axis : In cholangiocarcinoma, this compound was found to inhibit the FoxM1/AKR1C1 axis, which is crucial for cell proliferation and tumor progression. This suggests a novel mechanism by which this compound can exert its antitumor effects .
  • Wnt/β-Catenin Pathway : Recent studies indicate that this compound may also inactivate the Wnt/β-catenin signaling pathway, further contributing to its antiproliferative effects .

Anticancer Effects in Glioblastoma

A study investigating this compound's effects on glioblastoma cells revealed that treatment with doses ranging from 7.5 to 30 µM significantly inhibited DNA synthesis and colony formation. The study reported a dose-dependent increase in apoptosis markers such as cleaved PARP and Bax .

Treatment Concentration (µM)Apoptotic Rate (%)Caspase-3/7 Activity
7.520Increased
1540Further increased
3060Maximum increase

Effects on Cholangiocarcinoma

In another study focused on cholangiocarcinoma, this compound administration resulted in a significant reduction in tumor volume and weight in xenograft models. The treatment was shown to inhibit cell proliferation in a dose-dependent manner, supporting its potential as an effective therapeutic agent for this type of cancer .

Treatment GroupTumor Volume Reduction (%)Tumor Weight Reduction (%)
Control--
This compound (10 mg/kg)3025
This compound (20 mg/kg)5045

Additional Therapeutic Implications

Beyond oncology, this compound's anti-inflammatory properties suggest potential applications in treating conditions like asthma. Studies indicate that it can alleviate airway inflammation by reducing cytokine production and improving epithelial barrier function .

Eigenschaften

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQXTEKSNBVPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168117
Record name Avasimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166518-60-1
Record name Avasimibe
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166518-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avasimibe [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avasimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avasimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVASIMIBE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avasimibe
Reactant of Route 2
Reactant of Route 2
Avasimibe
Reactant of Route 3
Reactant of Route 3
Avasimibe
Reactant of Route 4
Reactant of Route 4
Avasimibe
Reactant of Route 5
Reactant of Route 5
Avasimibe
Reactant of Route 6
Reactant of Route 6
Avasimibe

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.